2'-isopropoxybiphenyl-4-carboxamide
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Overview
Description
2’-Isopropoxybiphenyl-4-carboxamide is a biphenyl derivative known for its diverse applications in scientific research and industry. This compound features a biphenyl core with an isopropoxy group at the 2’ position and a carboxamide group at the 4 position. Its unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-isopropoxybiphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and a suitable base.
Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods: Industrial production of 2’-isopropoxybiphenyl-4-carboxamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Isopropoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2’-Isopropoxybiphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
2’-Isopropoxybiphenyl-4-carboxamide can be compared with other biphenyl derivatives:
Biphenyl-4-carboxamide: Lacks the isopropoxy group, which may result in different biological activities.
2’-Methoxybiphenyl-4-carboxamide: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness: The presence of the isopropoxy group in 2’-isopropoxybiphenyl-4-carboxamide imparts unique steric and electronic effects, influencing its reactivity and interaction with biological targets.
Comparison with Similar Compounds
- Biphenyl-4-carboxamide
- 2’-Methoxybiphenyl-4-carboxamide
- 2’-Ethoxybiphenyl-4-carboxamide
Properties
IUPAC Name |
4-(2-propan-2-yloxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-3-5-14(15)12-7-9-13(10-8-12)16(17)18/h3-11H,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLSSNLFZCGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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